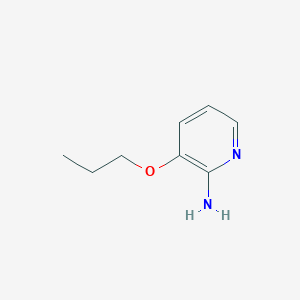

3-Propoxypyridin-2-amine

Descripción

3-Propoxypyridin-2-amine (CAS: 115835-69-3) is a pyridine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position and an amine (-NH₂) group at the 2-position of the pyridine ring. Pyridine-based amines are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to act as ligands, participate in metal coordination, and serve as precursors for heterocyclic compounds . Notably, its discontinued commercial availability (as per CymitQuimica’s catalog) suggests specialized applications or challenges in synthesis .

Propiedades

IUPAC Name |

3-propoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHKGFKPYDOLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxypyridin-2-amine typically involves the reaction of 2-chloropyridine with propanol in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of 3-Propoxypyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 3-Propoxypyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of 3-Propoxypyridin-2-amine.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Propoxypyridin-2-amine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 3-Propoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine increases electronegativity, stabilizing the molecule against metabolic degradation .

- Hydrogen Bonding : Amine groups in 3-Chloropyridin-2-amine and 3-Benzyloxypyridin-2-amine facilitate intermolecular interactions, influencing crystal packing and solubility .

Actividad Biológica

3-Propoxypyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

3-Propoxypyridin-2-amine is characterized by a pyridine ring substituted with a propoxy group at the 3-position and an amino group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to pyridine derivatives, including 3-propoxypyridin-2-amine. Pyridine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antiviral effects.

Table 1: Antimicrobial Activity of Pyridine Derivatives

In a study focused on synthetic derivatives of pyridine, it was found that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with propoxy substitutions exhibited promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The potential antitumor effects of 3-propoxypyridin-2-amine have also been investigated. Research indicates that pyridine derivatives can influence cell proliferation and apoptosis in various cancer cell lines.

Table 2: Antitumor Activity of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Propoxypyridin-2-amine | NIH/3T3 (fibroblast) | Moderate activity observed | |

| Other pyridine derivatives | HL-60 (leukemia) | IC50 values ranging from low to moderate |

In vitro studies have shown that 3-propoxypyridin-2-amine exhibits moderate cytotoxicity against mouse fibroblast cells (NIH/3T3) and human promyelocytic leukemia cells (HL-60), indicating its potential as a lead compound for further development in cancer therapeutics .

Case Studies and Research Findings

A case study examining the structure-activity relationship (SAR) of pyridine derivatives highlighted the importance of substituent position and type on biological activity. The study demonstrated that compounds with electron-donating groups at specific positions on the pyridine ring exhibited enhanced antibacterial properties compared to their counterparts with electron-withdrawing groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.